molecular formula C11H14N2O5 B14704743 1,3-Propanediol, 2-phenoxy-, dicarbamate CAS No. 25451-16-5

1,3-Propanediol, 2-phenoxy-, dicarbamate

Cat. No.: B14704743
CAS No.: 25451-16-5
M. Wt: 254.24 g/mol
InChI Key: YCYZGSQKMQDBBO-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-phenoxy-, dicarbamate is a chemical compound with the molecular formula C11H14N2O5 and a molecular mass of 254.24 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediol, 2-phenoxy-, dicarbamate typically involves the reaction of 1,3-propanediol with phenoxy isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-phenoxy-, dicarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Propanediol, 2-phenoxy-, dicarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-phenoxy-, dicarbamate involves its interaction with specific molecular targets. In the case of its anticonvulsant properties, the compound is believed to modulate the activity of neurotransmitter receptors in the brain, such as the NMDA receptor and GABA receptor. This modulation helps in stabilizing neuronal activity and preventing seizures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Propanediol, 2-phenoxy-, dicarbamate stands out due to its unique phenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

CAS No.

25451-16-5

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

IUPAC Name

(3-carbamoyloxy-2-phenoxypropyl) carbamate

InChI

InChI=1S/C11H14N2O5/c12-10(14)16-6-9(7-17-11(13)15)18-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15)

InChI Key

YCYZGSQKMQDBBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(COC(=O)N)COC(=O)N

Origin of Product

United States

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